(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol
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Overview
Description
Preparation Methods
Clopidogrel is synthesized from 2-chlorobenzyl cyanide through a series of chemical reactions including bromination, condensation, hydrolysis, esterification, and resolution . The final product is obtained through re-crystallization. Industrial production methods involve similar steps but are optimized for large-scale manufacturing.
Chemical Reactions Analysis
Clopidogrel undergoes various chemical reactions, including transesterification when incubated with alcohol in human liver microsomes . This reaction forms ethyl clopidogrel, which is further metabolized to produce ethylated 2-oxo-clopidogrel and several ethylated thiol metabolites . Common reagents used in these reactions include alcohol and liver microsomes, with the major products being ethylated metabolites.
Scientific Research Applications
Clopidogrel Alcohol has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and pharmacodynamics of clopidogrel, especially its metabolism and interaction with alcohol . In medicine, it helps understand the effects of alcohol consumption on patients taking clopidogrel for cardiovascular diseases . Additionally, it is used in research to develop better antiplatelet therapies and to study the genetic factors affecting clopidogrel metabolism .
Mechanism of Action
Clopidogrel is a prodrug that is activated through a two-step reaction to form an active thiol-containing metabolite . This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet activation and aggregation . The presence of alcohol can alter this mechanism by forming ethyl clopidogrel, which undergoes further metabolism .
Comparison with Similar Compounds
Clopidogrel is often compared with other antiplatelet agents such as prasugrel, ticagrelor, and cangrelor . While all these compounds inhibit platelet aggregation, clopidogrel is unique in its interaction with alcohol, forming ethyl clopidogrel and its metabolites . This interaction is not observed with other antiplatelet agents, making clopidogrel distinct in its pharmacokinetic and pharmacodynamic profile.
Properties
Molecular Formula |
C15H16ClNOS |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol |
InChI |
InChI=1S/C15H16ClNOS/c16-13-4-2-1-3-12(13)14(10-18)17-7-5-15-11(9-17)6-8-19-15/h1-4,6,8,14,18H,5,7,9-10H2/t14-/m1/s1 |
InChI Key |
HPUVIZYQJKNRKO-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(CC2=C1SC=C2)[C@H](CO)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(CO)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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